amine hydrochloride CAS No. 4462-16-2](/img/structure/B6611718.png)
[(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Furan-2-yl)methyl](3-methylbutyl)amine hydrochloride (FMBA-HCl) is an organic compound with a variety of applications in scientific research. It is an alkylamine derivative of furan, and its hydrochloride salt is commonly used as an intermediate in organic synthesis. FMBA-HCl has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry.
科学研究应用
[(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride has a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of enzymes, receptor ligands, and drugs. It has also been used as a starting material for the synthesis of polymers and other materials for a variety of applications. Additionally, [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride has been used as a reagent for the synthesis of other organic compounds, such as chiral amines.
作用机制
The mechanism of action of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride is not fully understood. However, it is believed that the compound acts as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it is thought to interact with other receptors, such as the dopamine D2 receptor, and it has been suggested that it may modulate the activity of certain enzymes, such as the monoamine oxidase A enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride are not well understood. However, it has been suggested that the compound may have antidepressant and anxiolytic effects, as well as an effect on the central nervous system. Additionally, it has been suggested that it may have anti-inflammatory and analgesic effects, as well as a potential to modulate the immune system.
实验室实验的优点和局限性
The use of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride in lab experiments offers a number of advantages. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not water soluble and can be difficult to handle in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
未来方向
The potential applications of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride are numerous and there are many possible future directions for research. Further studies on the biochemical and physiological effects of the compound could yield new insights into its potential therapeutic applications. Additionally, further research into the synthesis of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride and its derivatives could lead to the development of new materials and compounds with potential applications in medicinal chemistry and biochemistry. Additionally, further studies on the mechanism of action of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride could lead to a better understanding of its effects on the human body. Finally, further research into the use of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride as a reagent for the synthesis of other organic compounds could lead to the development of new materials and compounds with potential applications in a variety of fields.
合成方法
The synthesis of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride can be achieved via several methods. The most commonly used method is the reaction of furan-2-aldehyde and 3-methylbutan-1-ol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of isomers, but the desired product can be isolated by column chromatography. Alternatively, the reaction of furan-2-aldehyde and 3-methylbutan-1-amine can be used to synthesize [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride, although this method is not as widely used.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)5-6-11-8-10-4-3-7-12-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQFDWUFZMDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Furan-2-yl)methyl](3-methylbutyl)amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


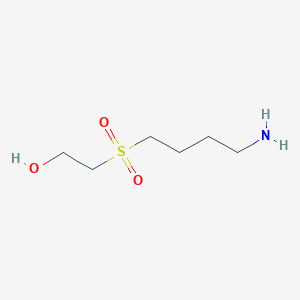
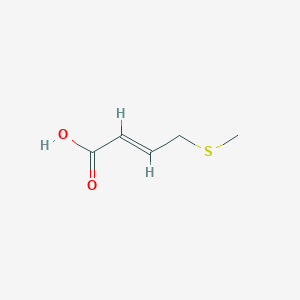
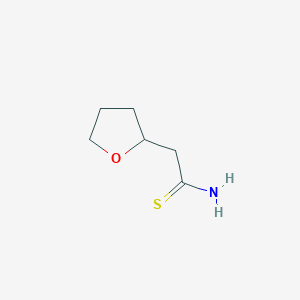


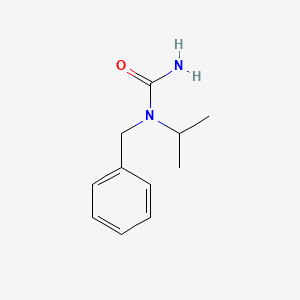

![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
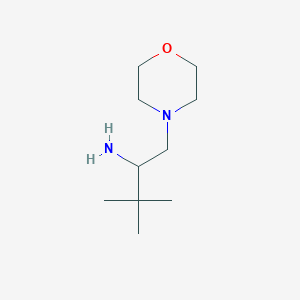
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)